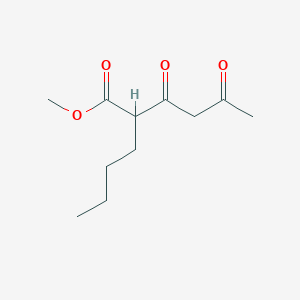
Methyl 2-butyl-3,5-dioxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-butyl-3,5-dioxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone with two keto groups at positions 3 and 5
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3,5-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base to generate the enolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may require the use of strong nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
科学的研究の応用
Methyl 2-butyl-3,5-dioxohexanoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.
類似化合物との比較
Methyl 2-butyl-3,5-dioxohexanoate can be compared with other similar compounds such as:
tert-Butyl 4-methyl-3,5-dioxohexanoate: This compound has a similar structure but with a tert-butyl group instead of a methyl group.
Methyl 3,5-dioxohexanoate: Lacks the butyl substituent, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
113618-25-0 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
methyl 2-butyl-3,5-dioxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3 |
InChIキー |
ZFZRSJKXRAUWJA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)CC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
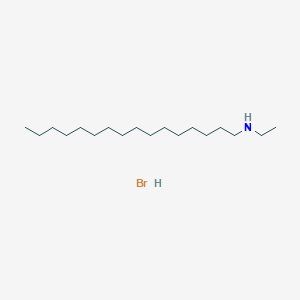
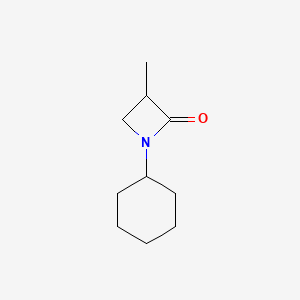
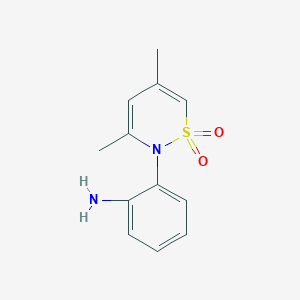
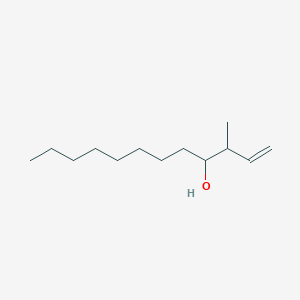
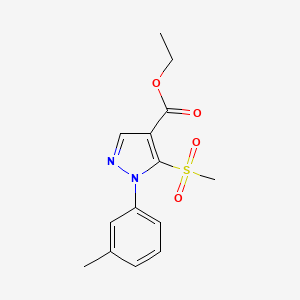
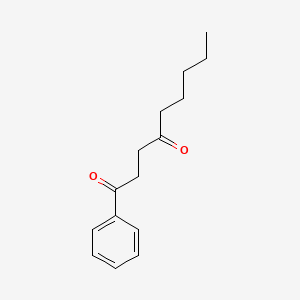
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
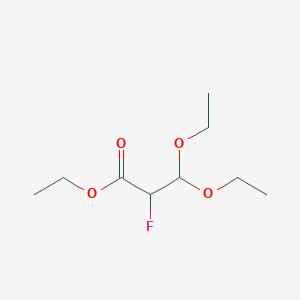
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
